1,3-dimethyl-7,9-dihydropurine-2,6,8-trione
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Overview
Description
1,3-dimethyl-7,9-dihydropurine-2,6,8-trione, also known as 1,3-dimethyluric acid or oxytheophylline, is an oxopurine compound. It is a derivative of uric acid and is characterized by the presence of methyl groups at the 1 and 3 positions of the purine ring. This compound has a molecular formula of C7H8N4O3 and a molecular weight of 196.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-dimethyl-7,9-dihydropurine-2,6,8-trione can be synthesized through various methods. One common approach involves the reaction of uric acid with formic acid. This reaction typically requires heating and the presence of a catalyst to facilitate the methylation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced chemical reactors and controlled environments to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7,9-dihydropurine-2,6,8-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydropurine compounds .
Scientific Research Applications
1,3-dimethyl-7,9-dihydropurine-2,6,8-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7,9-dihydropurine-2,6,8-trione involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes involved in purine metabolism, thereby affecting the synthesis and degradation of nucleotides. This compound can also modulate signaling pathways related to cellular energy metabolism .
Comparison with Similar Compounds
Similar Compounds
1,7-dimethyluric acid: Another methylated derivative of uric acid, differing in the position of the methyl groups.
Theophylline: A bronchodilator used in respiratory diseases, structurally related to this compound.
Uniqueness
This compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its role as a metabolite and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Properties
Molecular Formula |
C7H8N4O3 |
---|---|
Molecular Weight |
203.11 g/mol |
IUPAC Name |
1,3-dimethyl-7,9-dihydropurine-2,6,8-trione |
InChI |
InChI=1S/C7H8N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13)/i3+1,4+1,5+1,7+1,9+1,10+1,11+1 |
InChI Key |
OTSBKHHWSQYEHK-JCRQFRHWSA-N |
Isomeric SMILES |
C[15N]1[13C]2=[13C]([13C](=O)[15N]([13C]1=O)C)NC(=O)[15NH]2 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)N2 |
Origin of Product |
United States |
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